
Amlodipine Impurity E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This impurity is significant in pharmaceutical research and quality control to ensure the purity and safety of amlodipine formulations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Amlodipine Impurity E typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form the intermediate 2-chloro-α,β-unsaturated ester. This intermediate undergoes further reactions with diethylamine and formaldehyde to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to minimize the formation of impurities and ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Amlodipine Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
Amlodipine Impurity E has several applications in scientific research:
作用機序
its structural similarity to amlodipine suggests that it may interact with calcium channels, potentially affecting calcium ion influx in vascular smooth muscle and myocardial cells . Further research is needed to elucidate its specific molecular targets and pathways.
類似化合物との比較
Amlodipine EP Impurity A: C28H27ClN2O7
Amlodipine EP Impurity B: C29H32ClN3O7
Amlodipine EP Impurity C: C22H30ClN3O6
Amlodipine EP Impurity D: C20H23ClN2O5
Comparison: Amlodipine Impurity E is unique due to its specific structural configuration and the presence of the 2-chlorophenyl group, which distinguishes it from other impurities. This structural uniqueness can influence its chemical reactivity and interactions with biological systems, making it an important compound for detailed study and analysis .
特性
分子式 |
C48H52Cl2N4O12 |
|---|---|
分子量 |
947.8 g/mol |
IUPAC名 |
3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoyl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C48H52Cl2N4O12/c1-7-65-47(59)41-35(53-27(3)37(45(57)61-5)39(41)31-17-11-13-19-33(31)49)25-63-23-21-51-43(55)29-15-9-10-16-30(29)44(56)52-22-24-64-26-36-42(48(60)66-8-2)40(32-18-12-14-20-34(32)50)38(28(4)54-36)46(58)62-6/h9-20,39-40,53-54H,7-8,21-26H2,1-6H3,(H,51,55)(H,52,56) |
InChIキー |
FYMYJBQRGDPKDG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NCCOCC4=C(C(C(=C(N4)C)C(=O)OC)C5=CC=CC=C5Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




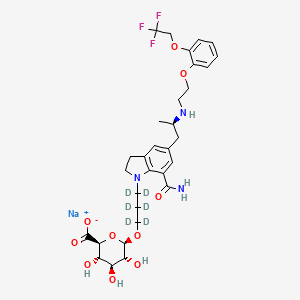

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
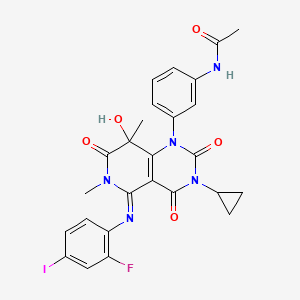
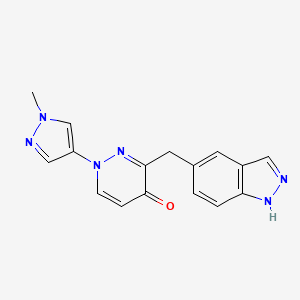
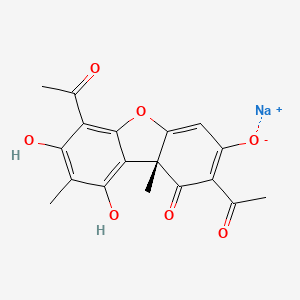
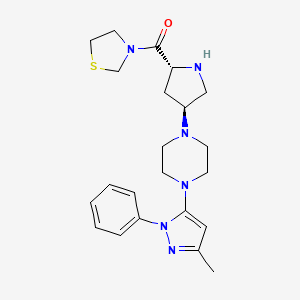
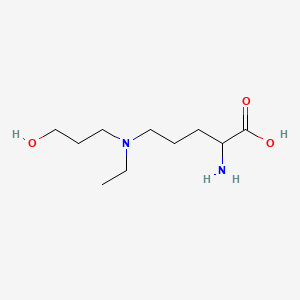
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
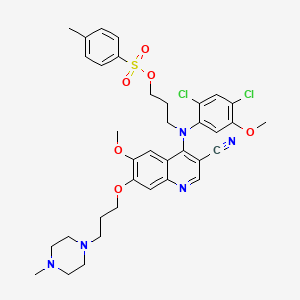
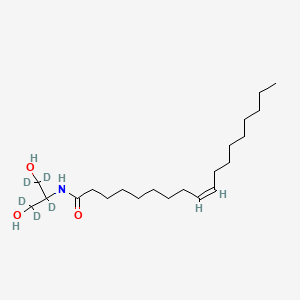
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)
